3-Hydroxy-2-methylvaleric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-3-5(7)4(2)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIHALDXJWGLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

261625-70-1 |

Source

|

| Record name | Pentanoic acid, 3-hydroxy-2-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261625-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20951525 |

Source

|

| Record name | 3-Hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 2-Methyl-3-hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28892-73-1 |

Source

|

| Record name | 3-Hydroxy-2-methylvaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28892-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-2-methylvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028892731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20951525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-hydroxyvaleric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-2-methylvaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxy-2-methylvaleric acid, a molecule of significant interest in metabolic research and as a potential biomarker. This document delves into its chemical structure, physicochemical properties, stereochemistry, and spectroscopic profile. Furthermore, it explores its natural occurrence, biosynthetic pathways, and established analytical methodologies for its detection and quantification. The guide also discusses the current understanding of its biological activity and toxicological profile, offering insights for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, systematically named 3-hydroxy-2-methylpentanoic acid, is a hydroxy fatty acid that plays a role in human metabolism.[1] Its presence and concentration in biological fluids are of clinical interest, particularly in the context of certain metabolic disorders. This guide aims to consolidate the current knowledge on the chemical and biological characteristics of this compound, providing a valuable resource for the scientific community.

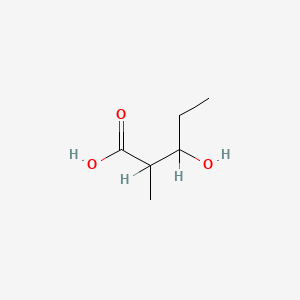

Chemical Identity and Structure

Nomenclature and Identification

-

Systematic IUPAC Name: 3-hydroxy-2-methylpentanoic acid[1]

-

Common Synonyms: this compound, 2-Methyl-3-hydroxyvaleric acid[1]

-

CAS Number: 28892-73-1[1]

-

Molecular Formula: C₆H₁₂O₃[1]

-

Molecular Weight: 132.16 g/mol [1]

Molecular Structure

This compound is a six-carbon carboxylic acid with a hydroxyl group at the C3 position and a methyl group at the C2 position. The presence of two chiral centers at C2 and C3 gives rise to four possible stereoisomers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, analysis, and understanding its behavior in biological systems.

| Property | Value | Source |

| Physical State | Solid[1] | PubChem[1] |

| Boiling Point | 250.45 °C (estimated) | The Good Scents Company[2] |

| Vapor Pressure | 0.003 mmHg @ 25 °C (estimated) | The Good Scents Company[2] |

| Flash Point | 119.50 °C (estimated) | The Good Scents Company[2] |

| Water Solubility | 3.053 x 10⁵ mg/L @ 25 °C (estimated) | The Good Scents Company[2] |

| logP (o/w) | 0.099 (estimated) | The Good Scents Company[2] |

Stereochemistry

The biological activity of chiral molecules is often highly dependent on their stereochemistry. This compound possesses two chiral centers, leading to four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

-

(2S,3R)-3-hydroxy-2-methylpentanoic acid: This stereoisomer is a known diketide.[3]

-

(2R,3S)-2-hydroxy-3-methylpentanoic acid: This isomer is generated during isoleucine metabolism and is found at elevated levels in patients with Maple Syrup Urine Disease (MSUD).[4]

The distinct spatial arrangement of the hydroxyl and methyl groups in each stereoisomer can lead to differential interactions with enzymes and receptors, resulting in varied biological effects.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of carboxylic acids typically shows fragmentation patterns involving the loss of hydroxyl (-17 u) and carboxyl (-45 u) groups.[5] For the trimethylsilyl (TMS) derivative of the related 2-Hydroxy-3-methylvaleric acid, characteristic fragments are observed that are indicative of the structure.[6] The fragmentation of TMS derivatives of hydroxy acids often involves complex rearrangements, including the migration of TMS groups.[7]

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretching band between 1760 and 1690 cm⁻¹. The presence of the hydroxyl group will also contribute to the O-H stretching region.

Natural Occurrence and Biosynthesis

This compound is a metabolite derived from the breakdown of the branched-chain amino acid isoleucine. The metabolic pathway involves the reduction of 2-keto-3-methylvaleric acid, a reaction that can be catalyzed by enzymes such as lactate dehydrogenase. Elevated levels of this acid in urine and blood are a key indicator of Maple Syrup Urine Disease (MSUD), an inherited metabolic disorder affecting the catabolism of branched-chain amino acids.

Caption: Biosynthesis of this compound from isoleucine.

Synthesis and Manufacturing

While a specific, detailed industrial synthesis for this compound is not widely published, general methods for the synthesis of β-hydroxy carboxylic acids can be adapted.[8] One potential route involves an aldol reaction between propanal and a propionate enolate, followed by hydrolysis. Stereoselective synthesis of specific isomers would require the use of chiral auxiliaries or catalysts.

Analytical Methodologies

The accurate quantification of this compound in biological matrices is crucial for clinical diagnostics and research.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of organic acids in urine.[9][10] Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound, typically a trimethylsilyl (TMS) ester.[11]

Proposed GC-MS Protocol for Urinary Organic Acid Profiling:

-

Sample Preparation: Acidify a urine sample and extract the organic acids using an organic solvent such as ethyl acetate.[11]

-

Derivatization: Evaporate the solvent and treat the residue with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the TMS derivative.[11]

-

GC-MS Analysis: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Data Acquisition: Operate the mass spectrometer in full scan mode to identify the compound based on its retention time and fragmentation pattern, or in selected ion monitoring (SIM) mode for targeted quantification.

Caption: General workflow for GC-MS analysis of urinary organic acids.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of organic acids and may not always require derivatization.[12][13]

Proposed LC-MS/MS Protocol:

-

Sample Preparation: A simple protein precipitation step with a solvent like methanol or acetonitrile can be used for plasma or serum samples. For urine, a dilute-and-shoot approach may be feasible.

-

Chromatographic Separation: Utilize a reversed-phase or HILIC column with a suitable mobile phase gradient to achieve separation from other matrix components.

-

MS/MS Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be optimized.

Biological Activity and Toxicology

Biological Activity

The primary known biological role of this compound is as an intermediate in isoleucine metabolism. There is limited specific information on the distinct biological activities of its individual stereoisomers. However, it is a general principle in pharmacology that enantiomers can have different biological effects. Further research is needed to elucidate the specific interactions of each stereoisomer with biological systems.

Toxicology

Detailed toxicological data for this compound is not extensively available. However, GHS classification indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[14] As with any chemical, appropriate safety precautions should be taken during handling.

Applications in Drug Development and Research

The primary application of this compound in a clinical and research setting is as a biomarker for Maple Syrup Urine Disease. Its potential as a lead compound for drug development has not been extensively explored. However, the presence of hydroxyl and carboxylic acid functionalities makes it a potential starting point for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

This compound is a metabolite with established significance in the diagnosis of inborn errors of metabolism. This guide has provided a detailed overview of its chemical properties, stereochemistry, and analytical methodologies. While much is known about its role as a biomarker, further research is warranted to explore the specific biological activities of its stereoisomers and to assess its potential in drug discovery and development. The protocols and data presented herein serve as a valuable resource for scientists and researchers working with this intriguing molecule.

References

-

PubChem. This compound. [Link]

-

Erndim. Organic Acids Qualitative Analysis in Urine by GCMS. [Link]

- Gomez-Gomez, A., Soldevila, A., Pizarro, N., Andreu-Fernandez, V., & Pozo, O. J. (2018). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine.

-

MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]

- Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical chemistry, 42(10), 1609-1615.

-

PubChem. This compound - Safety and Hazards. [Link]

-

University of Calgary. Approximating Proton NMR Chemical Shifts. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

-

The Good Scents Company. 3-hydroxy-2-methyl valeric acid. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

- van der Ende, M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of inherited metabolic disease, 41(3), 395-404.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000491). [Link]

-

PubChem. (2S,3R)-3-hydroxy-2-methylpentanoic acid. [Link]

- Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.

-

Wikipedia. 3-Hydroxyvaleric acid. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

-

PubChem. (2R,3S)-2-hydroxy-3-methylpentanoic acid. [Link]

-

Organic Chemistry Portal. Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]

- Gomez-Gomez, A., et al. (2018). Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine. e-Repositori UPF.

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Scherer, M., et al. (2012). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods.

-

ResearchGate. Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). [Link]

-

ResearchGate. Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. [Link]

- Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low‐resolution mass spectrometry: A practical approach. Journal of Mass Spectrometry, 55(9), e4537.

-

NIST WebBook. Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-. [Link]

-

Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

-

Brainly. The maximum number of stereoisomers possible for 3-hydroxy-2-methyl butanoic acid is. [Link]

-

PubChem. 3-Hydroxyisovaleric acid. [Link]

-

Rupa Health. 3-Hydroxyisovaleric Acid. [Link]

Sources

- 1. aurametrix.weebly.com [aurametrix.weebly.com]

- 2. 3-hydroxy-2-methyl valeric acid, 28892-73-1 [thegoodscentscompany.com]

- 3. (2S,3R)-3-hydroxy-2-methylpentanoic acid | C6H12O3 | CID 11651158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,3S)-2-hydroxy-3-methylpentanoic acid | C6H12O3 | CID 10820562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]

- 9. metbio.net [metbio.net]

- 10. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 11. erndim.org [erndim.org]

- 12. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C6H12O3 | CID 152968 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Hydroxy-2-methylvaleric acid structure and synthesis

An In-Depth Technical Guide to 3-Hydroxy-2-methylvaleric Acid: Structure, Synthesis, and Applications

Foreword for the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core scientific principles of this compound, a molecule of significant interest in metabolic studies. The content herein is structured to provide not only a thorough understanding of its chemical and biological properties but also practical insights into its synthesis and analysis. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document aims to be a trustworthy and indispensable tool for the scientific community.

Molecular Structure and Physicochemical Properties

This compound, also known as 3-hydroxy-2-methylpentanoic acid, is a hydroxy fatty acid with the chemical formula C6H12O3.[1] Its structure features a five-carbon pentanoic acid backbone with a hydroxyl group (-OH) on the third carbon (C3) and a methyl group (-CH3) on the second carbon (C2).[2] The presence of these functional groups, a carboxylic acid and a hydroxyl group, allows for hydrogen bonding, which influences its solubility in polar solvents like water and alcohols.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 3-hydroxy-2-methylpentanoic acid | [1] |

| CAS Number | 28892-73-1 | [1] |

| Physical Description | Solid | [1] |

| InChI Key | NVIHALDXJWGLFD-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C(C)C(=O)O)O | [1] |

Stereoisomerism: A Critical Aspect

The structure of this compound contains two chiral centers at the C2 and C3 positions. This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).[3][4] The specific three-dimensional arrangement of the atoms, or stereochemistry, is crucial as it can significantly impact the molecule's biological activity and its role in metabolic pathways. For instance, the (2S,3S) and (2S,3R) derivatives are often separable using analytical techniques.[3]

Biochemical Significance and Metabolic Pathways

This compound is a metabolite derived from the catabolism of the branched-chain amino acid (BCAA) L-isoleucine.[3][5] Understanding its formation is key to appreciating its role as a biomarker in certain metabolic disorders.

The catabolism of isoleucine begins with a reversible transamination to form α-keto-β-methylvaleric acid (KMV), also known as 3-methyl-2-oxopentanoate.[6][7] This is followed by an irreversible oxidative decarboxylation of KMV by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to produce 2-methylbutyryl-CoA.[6] this compound is formed via the reduction of KMV, a reaction that can be catalyzed by enzymes such as lactate dehydrogenase.[3]

In certain genetic disorders, such as Maple Syrup Urine Disease (MSUD), a deficiency in the BCKDH complex leads to the accumulation of BCAAs and their corresponding branched-chain α-keto acids, including KMV.[8] This buildup results in elevated levels of this compound in the blood and urine of affected individuals.[3][8] Therefore, the detection and quantification of this metabolite are critical for the diagnosis and monitoring of MSUD.[8][9]

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound is of significant interest for use as analytical standards and in metabolic research. Stereoselective synthesis aims to produce a single, desired stereoisomer with high purity.

Chiral Auxiliary-Mediated Aldol Reaction

One effective strategy for stereoselective synthesis is the use of a chiral auxiliary. This approach involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. For the synthesis of related β-hydroxy acids, chiral auxiliaries like (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) have been successfully employed in aldol reactions.[10]

Conceptual Workflow:

-

Enolate Formation: A chiral ester, formed from the chiral auxiliary and an appropriate carboxylic acid derivative, is treated with a strong base (e.g., lithium diisopropylamide, LDA) to generate a stereochemically defined enolate.

-

Aldol Addition: The enolate then reacts with an aldehyde (in this case, propanal) in a diastereoselective aldol addition to form a β-hydroxy ester. The steric hindrance from the chiral auxiliary directs the approach of the aldehyde, favoring the formation of one diastereomer.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product, yielding the enantioenriched β-hydroxy acid.

The choice of the chiral auxiliary is critical, as its structure dictates the stereochemical course of the reaction. The advantage of this method is the high degree of stereocontrol and the ability to recover and reuse the chiral auxiliary.[10]

Biocatalytic Reduction

An alternative and increasingly popular approach is biocatalysis, which utilizes enzymes to perform stereoselective transformations. Ketoreductases (KREDs) are enzymes that can reduce a ketone to a hydroxyl group with high enantioselectivity.

Experimental Protocol Outline:

-

Substrate Synthesis: Synthesize the precursor ketoester, ethyl 2-methyl-3-oxopentanoate.

-

Enzyme Screening: Screen a library of ketoreductases to identify an enzyme that reduces the ketoester to the desired stereoisomer of the corresponding hydroxy ester with high enantiomeric excess (>99% ee).

-

Bioreduction: Perform the enzymatic reduction on a larger scale. This typically involves incubating the ketoester with the selected KRED, a cofactor (such as NADPH or NADH), and a cofactor regeneration system (e.g., using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase).

-

Hydrolysis: After the reduction is complete, the resulting hydroxy ester is hydrolyzed (e.g., using lithium hydroxide) to yield the final this compound stereoisomer.

The primary advantage of biocatalysis is the exceptional stereoselectivity that can be achieved under mild reaction conditions, often outperforming traditional chemical methods.[11]

Analytical Methodologies for Quantification

Accurate and sensitive quantification of this compound in biological matrices like plasma and urine is essential for its use as a biomarker. The two most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds.[13]

Protocol for Urinary Organic Acid Analysis by GC-MS:

-

Sample Preparation:

-

An internal standard is added to the urine sample.

-

The sample is subjected to extraction, typically liquid-liquid extraction or solid-phase extraction (SPE), to isolate the organic acids.[14]

-

-

Derivatization:

-

To increase volatility and improve chromatographic performance, the carboxyl and hydroxyl groups of this compound are derivatized. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

-

-

GC-MS Analysis:

-

Injection: The derivatized sample is injected into the GC.

-

Separation: The compounds are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[14]

-

Detection: The separated compounds are detected by a mass spectrometer, typically operating in electron impact (EI) ionization mode.[14] Identification is based on retention time and the resulting mass spectrum, which is compared to a spectral library.[14] Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[14]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, particularly for analyzing compounds in complex biological matrices.[13][15]

Protocol for Plasma Analysis by LC-MS/MS:

-

Sample Preparation:

-

An internal standard (ideally a stable isotope-labeled version of the analyte) is added to the plasma sample.

-

Proteins are precipitated by adding a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.[12]

-

-

LC-MS/MS Analysis:

-

Chromatography: The supernatant is injected into the LC system. Separation is typically achieved on a reversed-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile), both containing an additive like formic acid to improve ionization.[12]

-

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer, usually with an electrospray ionization (ESI) source operating in negative ion mode.[12] Detection is performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[12]

-

Comparison of Analytical Methods:

| Parameter | GC-MS | LC-MS/MS |

| Sample Preparation | More extensive (requires derivatization) | Simpler (often protein precipitation is sufficient) |

| Selectivity | Good | Excellent (due to MRM) |

| Sensitivity | High | Very High |

| Throughput | Lower | Higher |

Applications in Drug Development and Clinical Research

The primary application of this compound is as a biomarker for inborn errors of metabolism, most notably Maple Syrup Urine Disease.[3] Its accurate measurement is crucial for:

-

Disease Diagnosis: Elevated levels in urine or plasma are indicative of MSUD.[9]

-

Treatment Monitoring: Monitoring the levels of this and other related metabolites helps in managing the dietary restrictions (low BCAA intake) for MSUD patients.

-

Metabolic Research: Studying the flux of isoleucine catabolism and related pathways.

While not a direct therapeutic agent itself, understanding the metabolic pathways involving this compound can provide insights for the development of therapies for metabolic disorders.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Isoleucine degradation. National Center for Biotechnology Information. Retrieved from [Link]

-

Mamer, O. A., & Reimer, M. L. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. Journal of Biological Chemistry, 267(31), 22141–22147. Retrieved from [Link]

-

Holeček, M. (2018). Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements. Nutrition & Metabolism, 15, 33. Retrieved from [Link]

-

Rupa Health. (n.d.). 3-Hydroxyisovaleric Acid. Retrieved from [Link]

-

Neinast, M., Jang, C., Hui, S., Murashige, D. S., Chu, Q., Morscher, R. J., Li, X., Zhan, L., White, E., Anthony, T. G., Rabinowitz, J. D., & Arany, Z. (2019). The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology. The FASEB Journal, 33(5), 6295-6305. Retrieved from [Link]

-

Omura, S., Ikeda, H., & Tanaka, H. (2001). Pathways of valine and isoleucine catabolism and their postulated relationship to avermectin biosynthesis. Applied microbiology and biotechnology, 55(2), 201–209. Retrieved from [Link]

-

Rupa Health. (n.d.). 3-Methyl-2-oxovaleric Acid. Retrieved from [Link]

-

Chen, B., Li, A., & Xu, J. (2020). Stereoselective synthesis of 3-hydroxy-3-methylglutaryl–coenzyme A reductase inhibitors. Chinese Journal of Chemical Engineering, 28(8), 2111-2117. Retrieved from [Link]

-

Society of Toxicological and Forensic Chemistry. (2009). Requirements for the validation of analytical methods. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-hydroxy-2-methyl-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317). Retrieved from [Link]

-

Braun, M., & Gräf, S. (1995). (R)-3-HYDROXY-4-METHYLPENTANOIC ACID. Organic Syntheses, 72, 38. Retrieved from [Link]

- Google Patents. (n.d.). Methods of manufacturing derivatives of β-hydroxycarboxylic acids.

-

Reçber, T., Kır, S., & Ülker, O. (2022). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136-144. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for 3-Hydroxyisovaleric acid (HMDB0000754). Retrieved from [Link]

-

Ermer, J. (2001). A Practical Guide to Analytical Method Validation. Pharmaceutical Technology, 25(4), 68-80. Retrieved from [Link]

Sources

- 1. This compound | C6H12O3 | CID 152968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 28892-73-1: this compound [cymitquimica.com]

- 3. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylpentanoic acid (HMDB0000317) [hmdb.ca]

- 4. benchchem.com [benchchem.com]

- 5. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

- 9. On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dergipark.org.tr [dergipark.org.tr]

The Biological Significance and Analysis of 3-Hydroxy-2-methylvaleric Acid: A Technical Guide for Researchers

An In-Depth Examination of a Key Biomarker in Inborn Errors of Metabolism

Abstract

3-Hydroxy-2-methylvaleric acid is a critical intermediate metabolite in the catabolic pathway of the essential branched-chain amino acid, isoleucine. Under normal physiological conditions, its presence in biological fluids is minimal. However, in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD), a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to a significant accumulation of this compound and other upstream metabolites. This accumulation is a primary contributor to the severe neurological damage characteristic of these disorders. This technical guide provides a comprehensive overview of the biological role of this compound, its metabolic context, clinical significance as a biomarker, and detailed methodologies for its accurate quantification in biological samples. This document is intended for researchers, clinicians, and professionals in drug development engaged in the study and management of metabolic diseases.

Introduction: The Isoleucine Catabolic Pathway and its Aberrations

The catabolism of the branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a crucial process for energy production and protein turnover. The initial steps for all three BCAAs are parallel, involving a reversible transamination to their respective α-keto acids, followed by an irreversible oxidative decarboxylation catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1]

Specifically for isoleucine, it is first transaminated to α-keto-β-methylvaleric acid. Subsequently, the BCKDH complex decarboxylates this α-keto acid. A deficiency in this enzymatic complex, the hallmark of Maple Syrup Urine Disease (MSUD), disrupts this pathway, leading to the accumulation of isoleucine and its corresponding α-keto acid in blood and tissues.[1] This buildup of α-keto-β-methylvaleric acid results in its alternative metabolic processing, including its reduction to this compound.

Biochemical Genesis and Metabolic Significance of this compound

The formation of this compound is a direct consequence of the enzymatic block in the isoleucine catabolic pathway. The accumulated α-keto-β-methylvaleric acid is shunted into a reductive pathway, yielding this compound. This conversion is a critical detoxification step, albeit an insufficient one in the face of severe enzymatic deficiency.

The clinical significance of this compound lies in its role as a sensitive and specific biomarker for MSUD and other related metabolic disorders.[2] Its presence in urine, along with other branched-chain α-keto and α-hydroxy acids, is a key diagnostic indicator.[3][4]

Metabolic Pathway of Isoleucine Catabolism

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the point of enzymatic blockage in MSUD and the subsequent formation of this compound.

Clinical Relevance and Pathophysiology

The accumulation of this compound and, more importantly, the upstream branched-chain α-keto acids, is profoundly neurotoxic.[2] In MSUD, the buildup of these metabolites leads to severe neurological symptoms, including encephalopathy, seizures, and developmental delay.[1] The precise mechanisms of neurotoxicity are multifaceted and are thought to involve:

-

Disruption of Energy Metabolism: Branched-chain α-keto acids can inhibit key enzymes in the Krebs cycle and oxidative phosphorylation, leading to cerebral energy deficiency.

-

Impaired Neurotransmitter Synthesis: The excess of branched-chain amino acids competes with other large neutral amino acids for transport across the blood-brain barrier, leading to a depletion of precursors for neurotransmitters like serotonin and dopamine.

-

Induction of Oxidative Stress: The accumulation of these metabolites has been shown to induce the production of reactive oxygen species, leading to cellular damage.

The monitoring of this compound and other related metabolites in urine is crucial for the diagnosis and management of MSUD.[3] Dietary restriction of branched-chain amino acids is the cornerstone of treatment, and the levels of these biomarkers are used to assess the effectiveness of the diet and to detect early signs of metabolic decompensation.[5]

A key diagnostic marker for MSUD is the presence of alloisoleucine in the blood, which is a stereoisomer of isoleucine.[6][7] A plasma concentration of alloisoleucine above 5 micromol/L is considered a highly specific and sensitive indicator for all forms of MSUD.[6][7][8]

Analytical Methodologies for Quantification

The accurate quantification of this compound in biological fluids, primarily urine, is essential for the diagnosis and monitoring of MSUD. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this analysis.

Experimental Protocol: GC-MS Analysis of Urinary this compound

This protocol outlines a detailed procedure for the analysis of this compound in urine using GC-MS.

4.1.1. Sample Preparation and Extraction

-

Urine Collection: A random urine sample is collected. For quantitative analysis, it is recommended to normalize the results to creatinine concentration.

-

Internal Standard Addition: An appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte or a structurally similar compound not present in urine) is added to a known volume of urine.

-

Extraction: The organic acids are extracted from the urine matrix. A common method is liquid-liquid extraction with an organic solvent such as ethyl acetate after acidification of the urine sample.

4.1.2. Derivatization

Due to the polar nature and low volatility of this compound, derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC-MS analysis. Silylation is the most common derivatization technique.

-

Drying: The organic extract is evaporated to dryness under a gentle stream of nitrogen.

-

Silylation: The dried residue is reconstituted in a silylation reagent. A common reagent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Reaction: The mixture is heated (e.g., at 60-80°C for 30-60 minutes) to ensure complete derivatization of the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.

4.1.3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column is used. A commonly used column is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), 30 meters in length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Injection: A splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is optimized to separate the analyte of interest from other components in the complex urine matrix. A typical program might start at a low temperature (e.g., 60-80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C).

-

Mass Spectrometer: A mass spectrometer is used as the detector. Electron ionization (EI) at 70 eV is the standard ionization mode.

-

Data Acquisition: For quantitative analysis, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity. Specific ions characteristic of the TMS-derivatized this compound are monitored.

Experimental Workflow Diagram

Sources

- 1. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease. | Semantic Scholar [semanticscholar.org]

- 7. Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies [emedicine.medscape.com]

- 8. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxy-2-methylvaleric Acid: A Key Organic Acid Biomarker for the Diagnosis and Monitoring of Maple Syrup Urine Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydroxy-2-methylvaleric acid, its biochemical origins, and its critical role as a biomarker in Maple Syrup Urine Disease (MSUD). It is intended for researchers, scientists, and drug development professionals engaged in the study and treatment of inborn errors of metabolism.

Executive Summary: The Clinical Imperative for Precise MSUD Biomarkers

Maple Syrup Urine Disease (MSUD) is a rare, autosomal recessive inborn error of metabolism characterized by the body's inability to break down the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine.[1][2] This metabolic disruption stems from a deficiency in the branched-chain α-keto acid dehydrogenase (BCKAD) complex, a critical mitochondrial enzyme.[3][4][5] The resulting accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs) is neurotoxic, leading to severe neurological damage, encephalopathy, and if untreated, death in the neonatal period.[1][3][6] Early diagnosis through newborn screening and lifelong metabolic management are essential to prevent catastrophic outcomes.[7] While elevated BCAAs and the pathognomonic marker alloisoleucine are primary diagnostic indicators, the analysis of specific organic acids, such as this compound, provides crucial, complementary information for both initial diagnosis and ongoing therapeutic monitoring. This guide delves into the biochemical rationale for using this compound as a biomarker and details the analytical methodologies required for its reliable quantification.

The Biochemical Lesion in MSUD: From BCAA Catabolism to Biomarker Genesis

The catabolism of BCAAs is a multi-step process essential for energy production and protein turnover.[1][8] Unlike most other amino acids, this process is initiated predominantly in skeletal muscle rather than the liver.[9][10]

The first step is a reversible transamination catalyzed by branched-chain aminotransferase (BCAT), which converts the BCAAs into their respective BCKAs:

-

Leucine → α-Ketoisocaproate (KIC)

-

Isoleucine → α-Keto-β-methylvalerate (KMV)

The second, irreversible step is the oxidative decarboxylation of these BCKAs, catalyzed by the BCKAD complex.[2][8] In MSUD, a genetic defect in the BCKAD complex creates a metabolic block.[1][3] This blockage leads to the systemic accumulation of BCAAs and BCKAs in blood, urine, and cerebrospinal fluid.[2][6][11]

The body attempts to mitigate this toxicity by shunting the excess BCKAs into alternative metabolic pathways. Specifically, α-keto-β-methylvalerate (KMV), derived from isoleucine, is reduced to form This compound . The accumulation and subsequent excretion of this organic acid in urine make it a valuable biomarker for the disease.[12] Similarly, the buildup of isoleucine leads to the formation of its stereoisomer, alloisoleucine , a highly specific and sensitive marker for all forms of MSUD.[13][14]

The Diagnostic Utility of this compound

While alloisoleucine is considered the most specific and sensitive diagnostic marker for MSUD, organic acid analysis provides a crucial orthogonal view of the metabolic disturbance.[14] The detection of this compound, alongside other hydroxy acids like 2-hydroxyisovalerate (from valine) and 2-hydroxyisocaproate (from leucine), confirms the functional consequence of the BCKAD block at the level of keto-acid metabolism.[12][13]

This is particularly important for several reasons:

-

Confirmation of Diagnosis: Its presence strongly supports a positive newborn screen result for elevated BCAAs.[15]

-

Differential Diagnosis: The pattern of excreted organic acids helps differentiate MSUD from other inborn errors of metabolism that may present with similar clinical symptoms.

-

Monitoring Metabolic Decompensation: During periods of illness or catabolic stress, patients with MSUD can experience acute metabolic crises.[1] Urinary organic acid levels, including this compound, can increase dramatically, providing a sensitive indicator of metabolic control and the need for immediate intervention.

| Biomarker | Matrix | Primary Utility | Specificity & Sensitivity |

| Leucine, Isoleucine, Valine | Plasma, Dried Blood Spot | Screening, Monitoring | Sensitive but can be non-specific (e.g., elevated in TPN).[13] |

| Alloisoleucine | Plasma, Dried Blood Spot | Diagnosis, Monitoring | Pathognomonic; highly specific and sensitive for all MSUD forms.[14][16] |

| This compound | Urine | Diagnosis Confirmation, Monitoring | High specificity; confirms BCKA accumulation.[12] |

| α-Keto Acids (KIC, KMV, KIV) | Urine | Diagnosis Confirmation | Directly reflects the metabolic block but are less stable than hydroxy acids.[17] |

Analytical Methodology: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The gold-standard for the analysis of urinary organic acids, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[13][18] The technique offers excellent chromatographic resolution and definitive identification based on mass spectra.[19] A robust, self-validating protocol is essential for clinical reliability.

Detailed Step-by-Step Protocol

This protocol describes a validated approach for the quantitative analysis of this compound in urine.

1. Sample Preparation and Normalization:

-

Causality: Urine concentration varies significantly. To ensure comparability between samples, analyte concentrations are normalized to creatinine, a metabolic byproduct excreted at a relatively constant rate.

-

Protocol:

-

Thaw a frozen urine sample at room temperature.

-

Vortex the sample to ensure homogeneity.

-

Measure the creatinine concentration using a standard clinical chemistry analyzer.

-

Aliquot a volume of urine equivalent to a pre-defined amount of creatinine (e.g., 0.5 mg) into a clean glass tube.

-

2. Internal Standard Spiking:

-

Causality: An internal standard (IS) is a non-endogenous compound with similar chemical properties to the analyte, added in a known quantity to every sample, calibrator, and quality control. The IS corrects for variability in extraction efficiency and instrument response, which is the cornerstone of a self-validating system. A stable isotope-labeled version of the analyte is ideal.

-

Protocol:

-

Add a precise volume of a working solution of a suitable internal standard (e.g., a stable isotope-labeled organic acid like 2H3-succinic acid) to each tube.[20]

-

3. Liquid-Liquid Extraction:

-

Causality: This step isolates the organic acids from the complex urine matrix (salts, proteins, etc.), which would otherwise interfere with the analysis. Acidification of the urine protonates the organic acids, making them more soluble in an organic solvent.

-

Protocol:

-

Acidify the urine sample by adding a small volume of concentrated HCl to bring the pH to ~1.

-

Add an organic extraction solvent (e.g., ethyl acetate).[21]

-

Vortex vigorously for 2 minutes to facilitate the transfer of organic acids into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction on the remaining aqueous layer and combine the organic extracts.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.

-

4. Chemical Derivatization:

-

Causality: Organic acids like this compound are polar and not sufficiently volatile for GC analysis. Derivatization replaces the acidic protons with non-polar groups (e.g., trimethylsilyl groups), increasing volatility and thermal stability for efficient passage through the GC column.[22]

-

Protocol:

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the tube tightly and heat at 70°C for 30 minutes to ensure complete reaction.

-

Cool to room temperature before injection.

-

5. GC-MS Analysis:

-

Causality: The GC separates the derivatized compounds based on their boiling points and interaction with the stationary phase of the column. The mass spectrometer then fragments the eluting compounds and separates the fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for definitive identification.

-

Protocol:

-

Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) and a temperature program that effectively separates the target analytes.[23]

-

Operate the mass spectrometer in both full scan mode (for qualitative identification and library matching) and Selected Ion Monitoring (SIM) mode (for high-sensitivity quantification of target ions).[24][25]

-

6. Data Analysis and Quantification:

-

Causality: Quantification is based on the ratio of the analyte peak area to the internal standard peak area. This ratio is compared to a calibration curve generated from standards of known concentrations, allowing for accurate determination of the analyte's concentration in the original sample.

-

Protocol:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

-

Integrate the peak areas for the target analyte and the internal standard.

-

Calculate the area ratio (Analyte Area / IS Area).

-

Determine the concentration from the calibration curve and report the final value normalized to creatinine (e.g., in mmol/mol creatinine).

-

Future Perspectives in MSUD Biomarker Analysis

While GC-MS remains a robust and widely used platform, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly powerful tool in metabolic diagnostics.[20][26] For organic acids, LC-MS/MS can offer advantages such as reduced sample preparation (often eliminating the need for derivatization) and faster analysis times.[20] The development of validated LC-MS/MS methods for a comprehensive panel of MSUD biomarkers, including amino acids like alloisoleucine and organic acids like this compound, in a single run represents a significant advancement for clinical laboratories.[27][28] Such methods will further enhance the speed and precision of diagnosis and monitoring, providing critical support for the development of novel therapeutics aimed at correcting the underlying metabolic defects in MSUD.

References

- Brazaca, LC, et al. "Pathophysiology of maple syrup urine disease: Focus on the neurotoxic role of the accumulated branched-chain amino acids." Journal of the Neurological Sciences, 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyAnHP03eEzmqQfNKghFD56RLdhCgwUFz9DSRDmIHhpA-0ZvnjmhIq9j_bJlSe-Us16E1kuFPTUut9VvKdN8RvQZvO83FQ2TSNJgI3aFXGZjye9zZganp1YtTN4fvFQdQjvRR7JfcI22w_iqCTcTfHMQT4IbfZrRTEj58BE-_2ww=]

- "Maple Syrup Urine Disease (MSUD) Workup: Laboratory Studies." Medscape, 28 Feb. 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNMJt4yHp-NnpBGuY_1zKWfh8MtR47kZN0pY0MabzLi2IDDzpcbBlnjuK0-4c4bvgqLD2Ruzud5EdSfBdRyv1bxO-LeRJ6sq6n8OOTF372LYajtp40mpmYnDOhXFPoJNUcbQlU4-eln1b5VGJm-gI=]

- Boatright, Jeffrey H., et al. "Maple Syrup Urine Disease." StatPearls, 3 Mar. 2024. [https://www.ncbi.nlm.nih.gov/books/NBK441902/]

- "Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology." Medscape, 28 Feb. 2023. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7AQx-MQNKCC9WIMwLOTjeRhRzJKOHxnO_qwJzHoBbOR7L4npISqYWL6vvDXkyMFDP_QaKOobXxu7iIpmkn7NFdEhNFT32zz_D_dMSiFF-ULaxhQk679iPxOAZoTm0A8og3onLmaihEf0Mw73UG3QkzQ==]

- "Maple syrup urine disease." Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1dz3JgmqvuhEHg-VFsyz4lO85yKM2jqKIkyggb__Lw9TAPrFxTfYZInRPpnkiMZLygLh2MrxdW3qqyt_27yenSvIMPSkhsTVJB34gd6X2xegdGmnEqyM_4QkIyP-Nmw3BkgDp1-6SQkWDDlSGO-VB-8E=]

- Deng, C., et al. "Diagnosis of maple syrup urine disease by determination of L-valine, L-isoleucine, L-leucine and L-phenylalanine in neonatal blood spots by gas chromatography-mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications, 2002. [https://pubmed.ncbi.nlm.nih.gov/11843282/]

- Schadewaldt, P., et al. "Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease." Clinical Chemistry, vol. 45, no. 10, 1999, pp. 1734-1740. [https://pubmed.ncbi.nlm.nih.gov/10508118/]

- "Maple Syrup Urine Disease (MSUD)." The Medical Biochemistry Page, 28 Oct. 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8h9I-BIR-bUDh5PWJJ8pQq2VUv5sicurTkQeBGppDXYlbyrK44-6Xz2Frs2g_D3-IeBq7ifD6dO9EEIGBJ6Z-84mPJar6kp3v5yz4_-iC_vesK7YkAZP9ibc49LD6chwCBeF77YMAhyYC5yxjkCDg-YmELQPJgwjxIhJLV-R9o-M=]

- "Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation." Bitesize Bio. [https://vertexaisearch.cloud.google.

- Chen, R., et al. "Profiling of Organic Acids during Fermentation by Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry." Analytical Chemistry, vol. 80, no. 13, 2008, pp. 5133-5142. [https://pubs.acs.org/doi/10.1021/ac800234q]

- Harper, A. E., et al. "Branched-Chain Amino Acid Metabolism." Annual Review of Nutrition, vol. 4, 1984, pp. 409-454. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuDl9RRXhjkPC0DUZ_yvt4BHpa2tMEb9iQLT65km9GPXgLZ4i7_OZT15VKpzEBiDQg_M_BOuHepSIQh7CVBibdTV4_OmhPVClUIfgmTL-jnKW2ezNQNAhQpBNeW-uqRakKOmoyCVt9C8x0Vg9NoqNOLC9k7Kn-zDVgbyCJxX28USEpUPw=]

- "Branched-chain amino acid." Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJV-oXzYSlVNSreDk9YookjLmZg8LKhv-2MHUwlohM2DFNuGT0s-iPXQnxHJyHA2asZB-2S3bUdLxqd5dWheEnNABOo5RKG06zeTDf07s4LOTPfOql1_ZwFpdEw8r69-t3H-5sLWLT8KArsHhBKa6YPkA=]

- Zhen, Y., et al. "Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases." Journal of Cellular and Molecular Medicine, vol. 27, no. 15, 2023. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10403389/]

- "Branched-chain alpha-keto acid dehydrogenase complex." Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ0StfzvbOfMLhu9Cp9AfcVg2UX-3hqDZ47PirgrKY-XktgXFtEcdb9INIi8wPAtIHb2DmcYQhEoLKD0IIVx31gbahvl_qh451BvfJODuktHkLbvLrlci7UWiIGdID-061OVV-MAjDAEYkxSF5SHRAirt01G0d-90KrVOxFyUbQB5kSRfBb-C5ASVWEoE=]

- "Maple Syrup Urine Disease (MSUD)." Children's Hospital of Philadelphia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-00q4ng_ofx9al6w4kcard-HIBhJ9ePCoQD8KvYi6kWPd4__oDIzI6ZD03tRjKLIp1r3_jDG0YyEldym4mD0hVDt_rmlL_cG2W4Lkt03AyWQywzlbXpb4yeSP53_hv_eNkeQZSPnEMv3isYHo-mNWHCEUuj6y-xNgI229TiGJIi_V]

- Burrage, L. C., et al. "Advancing the Biochemical Understanding of Maple Syrup Urine Disease and the Impact of Liver Transplantation: A Pilot Study." Journal of Proteome Research, 2025. [https://pubs.acs.org/doi/10.1021/acs.jproteome.5c00123]

- Strauss, K. A., et al. "Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes." Molecular Genetics and Metabolism, vol. 129, no. 3, 2020, pp. 193-206. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCuQddpxtsoVgkh9bBEzh2HSWxbccXDtKZSASPBvzT9Ssl574JUSACRtOhGfqnlAuJTVr__b38GbgTj3vajoXRKLGVNkGEsX-RkEHdaMk3LeKToeTRhGSoL8IaGNeFSp8HVpLi_bovBA3HYxHygQBzRAdJsbQnPvu-lSTmVXRZ62-cNcjFpyyKW0h9VLIPPncH4RcNAYyGUW15i05nZ_t8CNBb1jDZ0kHpgt1brPn3KF7Mcfn3j1oe_FM2cXqqznMyT2w=]

- Holeček, M. "Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism." Frontiers in Physiology, vol. 9, 2018, p. 1385. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6212239/]

- "B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids." Clinical Chemistry, vol. 68, Supplement 1, 2022. [https://academic.oup.com/clinchem/article/68/Supplement_1/a138/6612781]

- Gika, H. G., et al. "Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications." Journal of Chromatography A, vol. 1658, 2021, p. 462590. [https://pubmed.ncbi.nlm.nih.gov/34536814/]

- "Maple Syrup Urine Disease (MSUD) | USMLE Step 1 Biochemistry Mnemonic." YouTube, 7 Dec. 2018. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFacFyQpvtIXXRSMP7_CTb039_38rej65lan8F5Q1_CPol78VoxISehEvNS0KcEi8x2HO4MEgjd3IgVki-t-bao3P2GO6fYJ0xwuY5aBV5kbVC4ub4TeWqxAnRERKaL-dV7hyo52G0=]

- El-Hattab, A. W., et al. "Clinical, Biochemical, Molecular, and Therapeutic Analysis of Maple Syrup Urine Disease in Upper Egypt." The Application of Clinical Genetics, vol. 14, 2021, pp. 1-8. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7808756/]

- "ID-GC/MS AS A TOOL FOR DIAGNOSIS OF INBORN ERRORS OF METABOLISM." CABI Digital Library. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX_ik-8yEkKuxBShYmsrbH988nVsu-6fDYj6b-Z0sjLCy0hrTeSqYAh1wLTikWnnqVWasKcEuxXPfAhlJXOT_vuUt7s9aQIOzrXWKClZZ9bTh7EBa-loff8zDEWY-WcXigdXBcEjoV29V0ePzhezPZNtgCHfzTQ2Kf]

- "Maple Syrup Urine Disease MSUD affects body's ability to break down branched chain amino acids." YouTube, 25 Apr. 2025. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdBZugc5nop5DQyLGJZJb1SDf6MDztEWt0eaJFv_MgPi7d8ToBRaPplWG17IGw_drnyu7LKR2fVEkYKL85-YyXCnDo0t9Q4ZcyngMUyv7pewlXW-fMY94gnt2THFwkVqD4RdnCi8Y=]

- Lindeque, J. Z. "Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects." Analytical Biochemistry, vol. 694, 2024, p. 115620. [https://pubmed.ncbi.nlm.nih.gov/39029642/]

- "Organic Acid Disorders by Tandem Mass Spectrometry (MSMS)." University of Nevada, Reno | School of Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaekOO15ooMvKLHOJWBTcSG7OlQ5NdS7Afzh-8mYvv7o7BuqR2jhlwB29xYImdP9Njf57tYg-6lUf2455wpjUskVHEj1F4Wiel5ZtM2tVG-a7Yp_gHcRsYDvdkZGc_zIqW9NTSDJjSrUW0Py_HmkS42h6u90JgGB5OkB3vr-sR5gjOvIkhreF4hXMY-kwk-fA4ctAKbuH6g5aXhatf3c6BaQ5o2-QPqoXuDECsDZnxE1TIIUNPNz8AQXhWsmxJDvdMSQ5mkhvsSuXukIm7MD_uThEfKtMefboqgQK1wMbN0bR6cssRKK6GsCOxBJy6oTGA9VHvzA==]

- "Advances and challenges in the treatment of branched-chain amino/keto acid metabolic defects." Journal of Inherited Metabolic Disease, 2012. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3509890/]

- Oglesbee, D., et al. "Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD)." Clinical Chemistry, vol. 54, no. 3, 2008, pp. 542-549. [https://pubmed.ncbi.nlm.nih.gov/18223122/]

- "Alloisoleucine - Amino Acid Profile, Qn (Plasma) - Lab Results explained." HealthMatters.io. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU31fCHG5DFR5VTuhaaBRw3FjPZ4Su6-s8mhvlMEaPIdBz46c4_4yee_7lnuHomIPKqh9DE_GsksfVEnc-PJ6Cbuhy2FXGSqzqk7voqqlqyZYwczJw9pE9nvB7EZMwRv2eRt-HpeylwTTLzmmrGzzZz8-3mTbj6_s6kAgEhRQyew==]

- "The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders." Frontiers in Physiology, 17 Jul. 2022. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHztrZMu-cdR6n5l3wDJjJwcR5r5H6qEe_qqIH1OGYkP_O7kOtas9iyRn-wyPzAlZz2v93JoaVgldeuBHdEySYeYlEziPyb3QYr7ceEhwLZWeAHOXVEzQh_QRi0ff2CU01cpskk9kpGdIavxXBv2ShVMwalwZLJEBAkujWZeZHxebvZxeqJBqdpB_CVHKnAgkY=]

- "The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism." Molecular Metabolism, 2018. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6085791/]

- "Screening for Inherited Metabolic Diseases Using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) in Sichuan, China." ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMnXfOMj_fdsXfkdlTKLcetLJJAqykvIEb9ESDdkxK4KK3cb4ljsbsg1KqLR30iJy0ew3BEPiZpFGA2e1jLTCrBtjGVURbZA5rUXMjCPk0Io_8YTMeiF9dpUmaBcv5EMX1NxvbrKESbuGFazhOGfAG1yQ78UDyIHp4fwBEF_vai4HcH3UAyihczs_cc1gnvLaDSjRQSBJrmNGGQgEdUCS5rv-GUJQQ9PU2u2Z8GKYc9CbScKeYnzMdHI_lB9WfR5N479J-eZMd6M_w3TodtHlLpt5EtZq2h5IH5IsNClXQtmUWZr4=]

- Al-Dirbashi, O. Y., et al. "Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning." International Journal of Neonatal Screening, vol. 7, no. 2, 2021, p. 29. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8143247/]

- Fingerhut, R., et al. "A Rapid and Sensitive UPLC-MS/MS-Method for the Separation and Quantification of Branched-Chain Amino Acids from Dried Blood Samples of Patients with Maple Syrup Urine Disease (MSUD)." International Journal of Neonatal Screening, vol. 4, no. 1, 2018, p. 7. [https://www.mdpi.com/2409-515X/4/1/7]

- Tada, K., et al. "Markers associated with inborn errors of metabolism of branched-chain amino acids and their relevance to upper levels of intake in healthy people: an implication from clinical and molecular investigations on maple syrup urine disease." The Journal of Nutrition, vol. 134, no. 6 Suppl, 2004, pp. 1558S-1563S. [https://pubmed.ncbi.nlm.nih.gov/15173431/]

- "Electrochemical (Bio)Sensing of Maple Syrup Urine Disease Biomarkers Pointing to Early Diagnosis: A Review." MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJuZGLiGQMLH50HJxJ4BP7txRdrIlOOt7b0COhHR1L_NNGh2TKL4LpbA7IbCRXjOcZO-rps0oyd2V9MFS1ALpGYBuxSCRhlyYp56zBGh-STvdwzcTYAgMLOmV2IRhIWHkCprdj]

- "Evaluation of plasma biomarkers of inflammation in patients with maple syrup urine disease." ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY_df5IrduKHIqJ_WHnQc-xZBPyeXuQmEH-SFwj9ptHFCdU0j7ecsuMJVC14f8YAr4dvEm-v914e0NvM-nuDybj5cBFiE6u292hTzHj6aj78y3NtTpJ8LXj0wkVZPQPvCoDHD1b_-oBvC1sSEBt5FdlP_BpTsrkJrBJML8-MJyidwMY9ruVspAFiyZQkxZrfpFqHcHPCC-aP6r7Kzf9zKkprCzL9AnyFyHRGAkMV7sDr28neZ7kMhmeTh6XQZL2Byz6uCBcm0OswQ=]

- Blackburn, P. R., et al. "Maple syrup urine disease: mechanisms and management." The Application of Clinical Genetics, vol. 10, 2017, pp. 57-66. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5593394/]

- "Maple Syrup Urine Disease (MSUD)." Alberta Health Services. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnHaczx20OXoA5VQt2UZkZi4ADk7JTtLWmGYPgFVDZyaotlbTNxUHTjWZmeGWlZCuu61YdsTAdNYSwTbBwbJbHQPMag45kwEGgma3hmA8L8p8BeVifqOSRkL_0OA-KybrEt7ROVbFMN474YQRWrk55fnUoVW5QzW1whUYVtiVcCdSoEzsz]

- "Maple Syrup Urine Disease." GeneReviews®. [https://www.ncbi.nlm.nih.gov/books/NBK1319/]

- "Maple Syrup Urine Disease (MSUD)." New England Consortium of Metabolic Programs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0_a-HBc8RHbDdB5cw9_BDNi3e5TEY7xsIL2C_HJMW9v-EaSUHiNaZwEHvsC2Qn7OMpL7e3jR0BQHDV-TsE6IN_htNViaMsWhl9qQeyQtTEgVp5nHaOziGrg_QaVqJBVJcpVQJ]

- "APPENDIX B Requirements for the validation of analytical methods." gtfch.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekMat_4-u2fLXA9BeBxwWb-M6fCnohDXAhmcK2MRrilAzeluizy0NEuRDJE-M97ZFxhhacgm4KDmDYiuyqlQj3JmFewqqnBGLcgptZ4GxdfGS0eHP5QgjFpzbezg-Es5luyzn-grA5akPxBfFKnTuhoCku18ci8mgXWBbukg7L1PfM5Djv-KHxw==]

- "Validation of an analytical method for 3-Hydroxy-4-methylpentanoic acid." Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWDw_NKgnpfwOnI8VuvtOPJFFwk-vRbZtc9QDmSLyJDeR6OECGjEkF55ATvp4iPv97BY3BEusvEbo52YOKflg0gWa7T_z5QH-s8MHxJAeZp84Q_tctfyNSz45TMbO2VhNiE_LQLUXdHc321LmsZrIOxGLLaIwDFZNpBmL3ghXcXP9UXMG8950V0qCFKgSJWHmNjByJRrc044ab4Tb6GK9fdJIMYw==]

- Reçber, T., et al. "Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS." Journal of Research in Pharmacy, vol. 26, no. 1, 2022, pp. 136-144. [https://dergipark.org.tr/en/pub/jrp/issue/67776/974864]

- "specificity and selectivity of analytical methods for 3-Hydroxy-3-methylhexanoic acid." Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6ZeRRbX0zuBnk871_1v0em1D7JwdLtxY3QJw1dKCcCpYLbfAweCfz4E_rZ1d4hdsb60mJb6klh22-b6tq02sxy48FxO3xXqW_puDk4F6MQ1FaS8ny05t_Fx5Xv7rBaGGywU-xD1mdqsIh1XQhK0RMKM3f27v4Cxz-F3_CQ0Mk_T8eig82PgrJ5pYAaASp-lFkRRI43zOCiqC7QFeKtBRnajCgtkEvDjno7is3xBJRpIn7]

- "A Practical Guide to Analytical Method Validation." gmpua.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjIuCXIpXBtPLw3nzIbPed0jCWC342ixQZGuPSM0zSpx4TiKS6czA-yDAznRTwElLzA57gUDiaFDKXZ7jGbaDLqbCvJHNKQ_X0yMValZ4se04l8Nj5uywF2_4_37PnEZTEaCZ9fubPu-MnhTXC-yFASFAUAkONL7dmXNB5Sx3qwLs=]

Sources

- 1. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Maple Syrup Urine Disease (MSUD) - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. qbpatologica.wordpress.com [qbpatologica.wordpress.com]

- 7. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 8. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 9. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 10. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical, Biochemical, Molecular, and Therapeutic Analysis of Maple Syrup Urine Disease in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Challenges in Diagnosing Intermediate Maple Syrup Urine Disease by Newborn Screening and Functional Validation of Genomic Results Imperative for Reproductive Family Planning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Significance of L-alloisoleucine in plasma for diagnosis of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. albertahealthservices.ca [albertahealthservices.ca]

- 16. Alloisoleucine - Amino Acid Profile, Qn (Plasma) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 17. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Diagnosis of maple syrup urine disease by determination of L-valine, L-isoleucine, L-leucine and L-phenylalanine in neonatal blood spots by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. dergipark.org.tr [dergipark.org.tr]

- 27. Second-tier test for quantification of alloisoleucine and branched-chain amino acids in dried blood spots to improve newborn screening for maple syrup urine disease (MSUD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Discovery and Analysis of 3-Hydroxy-2-methylvaleric Acid in Urine: A Biomarker for Beta-Ketothiolase Deficiency

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The detection of specific organic acids in urine is a cornerstone in the diagnosis of inborn errors of metabolism. Among these, 3-Hydroxy-2-methylvaleric acid, a metabolite of the branched-chain amino acid isoleucine, serves as a crucial biomarker for Beta-ketothiolase (BKT) deficiency, a rare but serious metabolic disorder. This guide provides a comprehensive technical overview of the biochemical origins, clinical significance, and analytical methodologies for the detection and quantification of this compound in urine. We delve into the intricacies of the isoleucine catabolic pathway, the pathophysiology of BKT deficiency, and provide detailed, field-proven protocols for both the gold-standard Gas Chromatography-Mass Spectrometry (GC-MS) and emerging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. This document is intended to serve as an in-depth resource for researchers, clinical scientists, and drug development professionals engaged in the study and management of metabolic disorders.

Introduction: Unveiling a Key Metabolic Marker

This compound is an organic compound derived from the metabolism of the essential amino acid isoleucine.[1][2] While present at negligible levels in healthy individuals, its accumulation and subsequent excretion in urine are indicative of a disruption in the isoleucine catabolic pathway. Specifically, its presence, often alongside 2-methylacetoacetate and tiglylglycine, is a pathognomonic finding for the diagnosis of Beta-ketothiolase (BKT) deficiency, a rare autosomal recessive disorder.[3][4][5]

BKT deficiency arises from mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase enzyme.[6][7] This enzyme plays a critical role not only in the final step of isoleucine degradation but also in the metabolism of ketones, which are essential energy sources for the body, particularly during periods of fasting or illness.[3] The enzymatic block leads to the buildup of toxic upstream metabolites, triggering episodes of severe ketoacidosis, which can result in vomiting, dehydration, extreme fatigue, and in severe cases, coma and long-term neurological impairment.[3][4]

The accurate and reliable detection of this compound and its associated metabolites is therefore paramount for the early diagnosis and management of BKT deficiency. This guide offers a detailed exploration of the science and methodology behind its discovery in urine, providing a foundational resource for laboratory professionals and researchers.

Biochemical Context: The Isoleucine Catabolic Pathway and BKT Deficiency

The breakdown of isoleucine is a multi-step mitochondrial process designed to convert the amino acid into acetyl-CoA and propionyl-CoA, which can then enter central energy pathways like the TCA cycle.[2] The discovery of this compound in urine is a direct consequence of a specific enzymatic failure in this pathway.

The pathway begins with the transamination of isoleucine to its corresponding α-ketoacid, 2-keto-3-methylvaleric acid.[1] This is followed by oxidative decarboxylation. The subsequent steps involve a β-oxidation-like sequence. In BKT deficiency, the final step of this sequence is blocked. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is responsible for cleaving 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. A deficiency in this enzyme causes 2-methylacetoacetyl-CoA to accumulate. This primary accumulation drives the formation of other metabolites through side reactions, including 2-methyl-3-hydroxybutyrate (an isomer of this compound) and tiglylglycine.[4][5]

The diagram below illustrates the isoleucine catabolic pathway and the metabolic block in BKT deficiency that leads to the formation of key urinary biomarkers.

Clinical Significance and Diagnostic Markers

The clinical utility of measuring this compound and related compounds is primarily for the diagnosis of BKT deficiency. While the disorder is rare, with an incidence of less than 1 in 1 million newborns, early diagnosis is critical to prevent severe metabolic crises and potential long-term neurological damage.[7]

The diagnosis is typically prompted by clinical symptoms in an infant or young child, such as vomiting, lethargy, and breathing difficulties, often triggered by an illness or fasting.[6] A definitive diagnosis is achieved through a combination of urine organic acid analysis, plasma acylcarnitine analysis, and can be confirmed by enzyme assays in fibroblasts or genetic sequencing of the ACAT1 gene.[7]

The table below summarizes the key diagnostic metabolites found in the urine of patients with BKT deficiency during a ketoacidotic episode.

| Biomarker | Typical Finding | Biochemical Origin |

| 2-Methyl-3-hydroxybutyric acid | Markedly Elevated | Reduction of accumulated 2-methylacetoacetyl-CoA. |

| 2-Methylacetoacetic acid | Markedly Elevated | Hydrolysis of accumulated 2-methylacetoacetyl-CoA. |

| Tiglylglycine | Elevated | Glycine conjugation of accumulated tiglyl-CoA. |

| Ketones (acetoacetate, 3-hydroxybutyrate) | Markedly Elevated | General ketoacidosis. |

| (Data synthesized from sources[3][4][5]) |

Analytical Methodologies for Detection in Urine